molecular formula C10H12Cl2N2O2 B1381082 6-Morpholinonicotinoyl chloride hydrochloride CAS No. 1396762-09-6

6-Morpholinonicotinoyl chloride hydrochloride

Cat. No.: B1381082
CAS No.: 1396762-09-6
M. Wt: 263.12 g/mol
InChI Key: DFPGPSCOBVRTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Morpholinonicotinoyl chloride hydrochloride typically involves the reaction of 6-morpholinopyridine-3-carboxylic acid with thionyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the acyl chloride.

Chemical Reactions Analysis

6-Morpholinonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

6-Morpholinonicotinoyl chloride hydrochloride is used extensively in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: It is used in the modification of biomolecules for various biological studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Morpholinonicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

6-Morpholinonicotinoyl chloride hydrochloride can be compared with other acyl chlorides such as:

These comparisons highlight the unique structure of this compound, which combines the reactivity of an acyl chloride with the functional versatility of the morpholine and pyridine rings.

Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGPSCOBVRTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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